molecular formula C10H18N2 B15164906 5-Heptyl-1H-imidazole CAS No. 260050-43-9

5-Heptyl-1H-imidazole

Cat. No.: B15164906
CAS No.: 260050-43-9
M. Wt: 166.26 g/mol
InChI Key: DGQRKRRQEVBDKW-UHFFFAOYSA-N
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Description

5-Heptyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a heptyl group at the 5-position. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The heptyl substitution enhances the compound’s lipophilicity, potentially influencing its biological activity and solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of heptanal with glyoxal and ammonia or an amine source. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazole ring. The reaction conditions often include mild heating and the use of a solvent such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Heptyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the imidazole ring to a dihydroimidazole.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Heptyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Heptyl-1H-imidazole is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the heptyl group may enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The compound may also interact with specific receptors or proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Heptyl-1H-imidazole is unique due to its heptyl substitution, which imparts distinct physicochemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

260050-43-9

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

5-heptyl-1H-imidazole

InChI

InChI=1S/C10H18N2/c1-2-3-4-5-6-7-10-8-11-9-12-10/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

DGQRKRRQEVBDKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CN=CN1

Origin of Product

United States

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